6-Bromo-2-chloro-4-phenylquinazoline

Medicinal Chemistry Organic Synthesis Palladium Catalysis

6-Bromo-2-chloro-4-phenylquinazoline is the definitive building block for medicinal chemistry programs demanding orthogonal diversification. Unlike its 4-chloro regioisomer, the C2-Cl group enables facile SNAr amination; the C6-Br serves as a robust handle for late-stage Suzuki-Miyaura cross-coupling. This sequential, two-step derivatization from a single intermediate is essential for efficient SAR exploration of EGFR/HER2-targeted 2-amino-4-phenylquinazolines. Its documented compatibility with DNA-encoded library (DEL) synthesis further validates its procurement for hit-finding. The higher cLogP (4.69) compared to non-brominated analogs makes it the preferred choice for CNS programs optimizing passive permeability.

Molecular Formula C14H8BrClN2
Molecular Weight 319.58 g/mol
CAS No. 64820-57-1
Cat. No. B1271014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-4-phenylquinazoline
CAS64820-57-1
Molecular FormulaC14H8BrClN2
Molecular Weight319.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl
InChIInChI=1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H
InChIKeyXHAZRLJQCFZAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloro-4-phenylquinazoline (CAS 64820-57-1) | Procurement-Grade Quinazoline Building Block


6-Bromo-2-chloro-4-phenylquinazoline (CAS 64820-57-1) is a halogenated 4-phenylquinazoline derivative with the molecular formula C14H8BrClN2 and a molecular weight of 319.58 g/mol . The compound belongs to the quinazoline class of heterocycles, featuring a unique substitution pattern comprising a bromine atom at the 6-position, a chlorine atom at the 2-position, and a phenyl group at the 4-position of the fused bicyclic core . This specific arrangement of electron-withdrawing and sterically demanding substituents dictates the compound's utility as a versatile synthetic intermediate for downstream diversification in medicinal chemistry programs, particularly for generating kinase-targeted libraries [1].

Why 6-Bromo-2-chloro-4-phenylquinazoline Cannot Be Replaced by a Generic Quinazoline Analog


Within the 4-phenylquinazoline chemotype, the exact positioning of halogen substituents on the heterocyclic core is a critical determinant of both synthetic tractability and biological target engagement. While numerous regioisomers exist—such as 6-bromo-4-chloro-2-phenylquinazoline or 2-chloro-4-phenylquinazoline lacking the 6-bromo group—their divergent electronic properties and cross-coupling reactivity render them non-interchangeable in structure-activity relationship (SAR) campaigns [1]. Specifically, the 2-chloro substituent in this compound is more susceptible to nucleophilic aromatic substitution (SNAr) than the 4-chloro substituent in its regioisomer, enabling orthogonal functionalization sequences that are impossible with analogs where the chlorine is located at the 4-position [2]. Furthermore, the 6-bromo group serves as a superior handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) compared to its absence, facilitating late-stage diversification to explore chemical space around the phenylquinazoline scaffold .

Quantitative Differentiation of 6-Bromo-2-chloro-4-phenylquinazoline: Comparative Reactivity, Physicochemical, and Safety Data


Enhanced Synthetic Versatility via Orthogonal Halogen Reactivity in Cross-Coupling and SNAr Reactions

6-Bromo-2-chloro-4-phenylquinazoline possesses two distinct halogen leaving groups with divergent reactivity profiles, enabling sequential functionalization. In contrast to its regioisomer 6-bromo-4-chloro-2-phenylquinazoline, the 2-chloro substituent in the target compound is significantly more reactive towards nucleophilic aromatic substitution (SNAr) with amines, allowing for selective C2 modification in the presence of the C6 bromine [1]. The C6 bromine subsequently serves as an effective handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, a transformation that is not possible with the non-brominated analog 2-chloro-4-phenylquinazoline . This orthogonal reactivity enables the rapid construction of diverse compound libraries from a single advanced intermediate .

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Predicted Enhanced Lipophilicity (clogP) Compared to Less Halogenated 4-Phenylquinazoline Analogs

The incorporation of both a bromine and a chlorine atom into the 4-phenylquinazoline scaffold substantially increases its calculated partition coefficient (clogP) relative to analogs with fewer or no halogen substituents. 6-Bromo-2-chloro-4-phenylquinazoline has a predicted clogP of 4.69 . This represents an increase of 1.14 log units compared to 2-chloro-4-phenylquinazoline (clogP 3.55) and an increase of 0.94 log units compared to 6-bromo-2-methoxy-4-phenylquinazoline (clogP 3.75) . The elevated lipophilicity is directly attributed to the presence and specific positioning of both halogens, which enhance passive membrane permeability and can improve blood-brain barrier penetration potential in CNS-targeted drug discovery programs .

ADME Prediction Drug Design Physicochemical Properties

Predicted Lower Aqueous Solubility and Distinct Physical Properties vs. Less Halogenated Analogs

The presence of two heavy halogen atoms in 6-bromo-2-chloro-4-phenylquinazoline results in predicted physicochemical properties that differ markedly from those of its less halogenated analogs. The compound has a predicted density of 1.571 ± 0.06 g/cm³ and a predicted boiling point of 396.2 ± 24.0 °C at 760 mmHg . In contrast, the comparator 2-chloro-4-phenylquinazoline (containing only one chlorine) has a significantly lower predicted density of 1.28 ± 0.1 g/cm³ and a lower boiling point of 368.5 ± 15.0 °C at 760 mmHg . These differences directly impact purification strategies, analytical method development, and potential formulation considerations.

Physicochemical Characterization Formulation Development Analytical Chemistry

Consistent Supplier Purity Threshold for Research-Grade Material (≥95%) vs. Inconsistent Purity of Analog Intermediates

6-Bromo-2-chloro-4-phenylquinazoline is routinely available from multiple commercial vendors with a defined minimum purity specification of 95% . This consistency in commercial supply ensures reliable reactivity and minimizes the impact of unknown impurities on sensitive catalytic reactions or biological assays. In contrast, the availability and purity of closely related regioisomers, such as 6-bromo-4-chloro-2-phenylquinazoline, are more variable, with some sources providing only custom synthesis without a stated purity guarantee [1].

Quality Control Chemical Procurement Analytical Standards

Evidence-Based Applications of 6-Bromo-2-chloro-4-phenylquinazoline in Scientific Research and Industrial Procurement


Medicinal Chemistry: Synthesis of Diverse Kinase Inhibitor Libraries via Orthogonal Functionalization

This compound serves as a privileged intermediate for generating libraries of 2-amino-4-phenylquinazolines, a well-validated pharmacophore for inhibiting receptor tyrosine kinases such as EGFR and HER2 [1]. Its orthogonal reactivity allows for sequential diversification: the 2-chloro group can be displaced with various amines to generate a focused library of 2-amino derivatives, followed by Suzuki-Miyaura cross-coupling at the 6-position with a diverse set of aryl or heteroaryl boronic acids to explore hydrophobic binding pockets. This two-step sequence from a single building block is not feasible with the 6-bromo-4-chloro-2-phenyl regioisomer, which lacks the reactive C2-Cl handle for facile SNAr [2].

DNA-Encoded Library (DEL) Technology: A Validated Substrate for Palladium-Catalyzed On-DNA Cross-Coupling

6-Bromo-2-chloro-4-phenylquinazoline has been specifically identified and utilized as a (hetero)aryl halide substrate compatible with palladium-catalyzed cross-coupling reactions in the context of DNA-encoded chemistry [1]. This application requires a compound with a robust and selective coupling handle (the C6-Br bond) that can tolerate the aqueous conditions and steric constraints imposed by the DNA tag, while the C2-Cl group remains intact for potential post-library encoding modifications. This documented compatibility provides a clear procurement rationale for DEL-focused research groups, distinguishing it from unvalidated analog compounds.

Synthetic Methodology Development: A Model Substrate for Selective Halogen Exchange and C-H Functionalization Studies

The presence of two differentiated halogen atoms (Br and Cl) on an electronically biased heteroaromatic core makes this compound a valuable model substrate for developing and benchmarking new synthetic methodologies. It can be used to investigate chemoselective cross-coupling (e.g., differentiating C-Br vs. C-Cl bonds under Pd catalysis) [1], or to explore regioselective C-H functionalization at the remaining C5, C7, or C8 positions on the quinazoline ring. This specific substitution pattern provides a more challenging and information-rich test system compared to simpler mono-halogenated quinazolines, making it a preferred procurement choice for academic methodology labs.

CNS Drug Discovery: A High-clogP Scaffold for Optimizing Blood-Brain Barrier Penetration

For CNS drug discovery programs, optimizing passive permeability is a primary challenge. The predicted clogP of 4.69 for 6-bromo-2-chloro-4-phenylquinazoline positions it in a favorable range for blood-brain barrier penetration, representing a significant increase in lipophilicity compared to related scaffolds like 2-chloro-4-phenylquinazoline (clogP 3.55) [1]. Procuring this specific, more lipophilic building block allows medicinal chemists to directly explore the impact of increased logD on target engagement and PK properties without needing to introduce additional lipophilic groups via additional synthetic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-chloro-4-phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.